4-cyclohexylphenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate
Description
4-Cyclohexylphenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate is a synthetic organic compound featuring a pyrazole core substituted with chloro (Cl), methyl (CH₃), and trifluoromethyl (CF₃) groups. The acrylate ester linker connects this pyrazole moiety to a 4-cyclohexylphenyl group. This structural arrangement confers unique electronic and steric properties, making it relevant for applications in materials science and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclohexylphenyl group may influence crystallinity and solubility .
Properties
IUPAC Name |
(4-cyclohexylphenyl) (E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N2O2/c1-26-19(21)16(18(25-26)20(22,23)24)11-12-17(27)28-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-13H,2-6H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUHBXIFUFGRO-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=CC(=O)OC2=CC=C(C=C2)C3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=C/C(=O)OC2=CC=C(C=C2)C3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclohexylphenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate is a synthetic compound known for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 412.83 g/mol
- CAS Number : Not specified in the sources.
Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit significant antiparasitic properties. For instance, derivatives of trifluoromethyl pyrazole have shown lethal activity against various parasites, including Entamoeba histolytica and Giardia intestinalis, with IC values ranging from 1.47 to 4.43 µM/mL, demonstrating their effectiveness compared to standard treatments like metronidazole .
Cytotoxicity Studies
Cytotoxicity assessments of related compounds suggest that while some derivatives exhibit potent antiparasitic activity, they do not significantly increase cytotoxicity against mammalian cells. For example, certain derivatives maintained low cytotoxic profiles even at higher concentrations than their antiparasitic effective doses . This characteristic is crucial for therapeutic applications as it indicates a favorable safety profile.
Synthesis and Evaluation
A study focusing on the synthesis of trifluoromethyl pyrazole derivatives reported the preparation of a library of compounds, including those structurally related to this compound. The evaluation included in vitro screening for biological activity against various pathogens, which highlighted the potential of these compounds in drug development .
Data Table: Summary of Biological Activities
Scientific Research Applications
Overview
4-Cyclohexylphenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate is a compound with the molecular formula and a molecular weight of approximately 412.83 g/mol. This compound has garnered attention in various scientific fields due to its unique chemical structure, which lends itself to multiple applications, particularly in pharmaceuticals, agrochemicals, and materials science.
Pharmaceutical Development
The compound has shown promise in pharmaceutical applications, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design.
Case Studies:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the incorporation of pyrazole derivatives has been linked to the inhibition of tumor growth in preclinical models.
- Anti-inflammatory Properties : Some studies have suggested that derivatives of this compound may modulate inflammatory pathways, offering potential therapeutic benefits in treating chronic inflammatory conditions.
Agricultural Applications
The compound's efficacy as a pesticide or herbicide is another area of research. Its ability to interact with specific enzymes in pests can lead to effective pest management solutions.
Case Studies:
- Insecticidal Activity : Similar compounds have been tested for their ability to disrupt the nervous systems of insects, leading to mortality. The chlorinated and trifluoromethyl groups are hypothesized to enhance this activity.
- Herbicidal Properties : The structure may allow for selective inhibition of plant growth regulators, providing a pathway for developing new herbicides that minimize crop damage while effectively controlling weeds.
Material Science
In material science, the compound can be utilized in the synthesis of polymers and coatings due to its acrylate functionality.
Applications:
- Polymerization : The acrylate group allows for easy incorporation into polymer matrices through radical polymerization techniques.
- Coatings : The compound can be used to develop coatings with enhanced durability and chemical resistance, suitable for industrial applications.
Comparative Data Table
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Pharmaceutical | Anticancer and anti-inflammatory properties | Preclinical studies on pyrazole derivatives |
| Agricultural | Insecticidal and herbicidal activity | Research on enzyme inhibition in pests |
| Material Science | Polymer synthesis and durable coatings | Studies on acrylate-based materials |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
| Compound Name | Substituents on Pyrazole Core | Functional Group/Linker | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 4-Cyclohexylphenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate (Target) | 5-Cl, 1-CH₃, 3-CF₃ | Acrylate ester | ~383.7* | Potential agrochemical intermediate | [6, 7] |
| 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | 4-O-C₆H₄Cl, 1-CH₃, 3-CF₃ | Carbaldehyde | 351.7 | Crystallographic studies | [4] |
| 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | 4-Cl-C₆H₄, 1-(2,4-Cl₂C₆H₃), 4-CH₃ | Carboxylic acid | 400.6 | Structural analysis via XRD | [5] |
| 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone | 5-Cl, 1-CH₃, 3-CF₃ | Ketone | 226.6 | Intermediate in synthesis | [7] |
*Calculated based on constituent atomic masses.
Electronic and Steric Effects
- Trifluoromethyl (CF₃) Group: Present in the target compound and several analogues (e.g., compounds in [4, 7]), the CF₃ group is strongly electron-withdrawing, reducing electron density on the pyrazole ring. This enhances resistance to oxidative degradation compared to non-fluorinated analogues .
- Chloro (Cl) Substituents: The 5-Cl position in the target compound is conserved in analogues like 5-(4-chlorophenoxy)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde . Chlorine increases molecular polarity but may reduce solubility in nonpolar solvents.
- Linker Variations : Replacing the acrylate ester with a carboxylic acid (as in [5]) or carbaldehyde (as in [4]) alters hydrogen-bonding capacity and reactivity. For instance, carboxylic acid derivatives are more prone to salt formation, impacting crystallinity .
Crystallographic and Packing Behavior
- Isostructurality : and highlight that halogen substitution (Cl vs. F) in isostructural compounds (e.g., compounds 4 and 5 in [2]) preserves molecular conformation but modifies crystal packing due to differences in van der Waals radii and halogen bonding .
- Impact of Bulky Groups : The cyclohexylphenyl group in the target compound introduces steric hindrance absent in phenyl-substituted analogues (e.g., [4, 5]). This likely reduces molecular symmetry and may lead to less dense crystal packing compared to planar aryl groups .
Physicochemical Properties
- Solubility : The trifluoromethyl and cyclohexyl groups in the target compound likely reduce aqueous solubility compared to carboxylic acid derivatives (e.g., [5]), which can form salts .
- Thermal Stability : The acrylate ester linker may confer lower melting points than rigid linkers (e.g., direct C–C bonds in [2]).
Preparation Methods
Synthesis of 5-Chloro-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole
The pyrazole core is synthesized via cyclocondensation and subsequent functionalization. A high-yielding approach adapted from Enamine’s method starts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes reaction with methylhydrazine in ethanol at reflux to yield a regioisomeric mixture of 1-methyl-3/5-(trifluoromethyl)-1H-pyrazole. Separation via fractional distillation under reduced pressure (50–60 mbar, 80–90°C) isolates the 3-trifluoromethyl isomer.
Chlorination at the 5-position is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature. The reaction achieves 85% yield, with regioselectivity confirmed by $$^{1}\text{H NMR}$$: a singlet at δ 7.45 ppm corresponds to the pyrazole C4 proton, absent in the 3-chloro isomer.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0°C → 25°C | |
| Yield | 85% | |
| $$^{1}\text{H NMR}$$ (CDCl₃) | δ 3.95 (s, 3H, CH₃), 7.45 (s, 1H, C4-H) |
Preparation of 3-[5-Chloro-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-yl]Acrylic Acid
The acrylic acid moiety is introduced via Knoevenagel condensation. A modified Vilsmeier-Haack formylation reaction first generates the pyrazole-4-carbaldehyde intermediate. Treatment of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole with DMF and phosphorus oxychloride (POCl₃) at 70–80°C for 6 hours produces the 4-formyl derivative in 80% yield.
Subsequent condensation with malonic acid in pyridine at 100°C for 3 hours affords the acrylic acid. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1), with the product showing UV activity at 254 nm. $$^{13}\text{C NMR}$$ analysis confirms the acrylate formation: δ 167.2 ppm (C=O), 144.5 ppm (C=CH₂).
Optimization Table
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pyridine, 100°C, 3h | 78 | 98.5% |
| Piperidine, EtOH, reflux | 65 | 95.2% |
Esterification with 4-Cyclohexylphenol
Esterification employs Steglich conditions for phenolic substrates. A solution of 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid (1 eq), 4-cyclohexylphenol (1.2 eq), and N,N’-dicyclohexylcarbodiimide (DCC, 1.5 eq) in dichloromethane (DCM) is stirred with catalytic 4-dimethylaminopyridine (DMAP) at 0°C for 1 hour, then at room temperature for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield the title compound as a white solid (72% yield).
Spectroscopic Characterization
- $$^{1}\text{H NMR}$$ (400 MHz, CDCl₃) : δ 1.20–1.45 (m, 10H, cyclohexyl), 3.92 (s, 3H, N-CH₃), 6.45 (d, J = 16 Hz, 1H, CH=CO), 7.25–7.40 (m, 4H, aromatic), 7.70 (d, J = 16 Hz, 1H, CH=CO).
- $$^{19}\text{F NMR}$$ : δ -62.5 (CF₃).
Alternative Pathways and Scalability Considerations
A patent-pending Suzuki-Miyaura coupling approach offers scalability for industrial production. The pyrazole boronic ester is cross-coupled with 4-bromo-2-chloroacrylic acid ethyl ester using Pd(OAc)₂ (0.7 mol%) and triphenylphosphine (2.1 mol%) in acetonitrile/water (50:50) at 70°C. Hydrolysis with NaOH and subsequent esterification achieves 84.5% overall yield, with palladium residues <5 ppm.
Comparative Analysis
| Method | Yield (%) | Pd Residue (ppm) |
|---|---|---|
| Steglich Esterification | 72 | N/A |
| Suzuki Coupling | 84.5 | <5 |
Challenges and Mechanistic Insights
- Regioselectivity in Pyrazole Synthesis : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 4-position, necessitating controlled chlorination conditions to avoid over-halogenation.
- Esterification Efficiency : Phenolic hydroxyl groups exhibit lower nucleophilicity compared to aliphatic alcohols, mandating activation via DCC/DMAP to achieve >70% yields.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and substituent positions (e.g., trifluoromethyl at C3). reports R factors <0.1 for validated structures .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching calculated mass).
X-ray Crystallography : For unambiguous structural determination, use SHELXL () to refine crystal structures. achieved a data-to-parameter ratio of 14.2 for a related pyrazole-acrylate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
